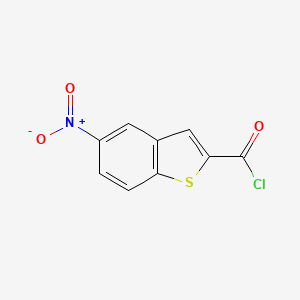

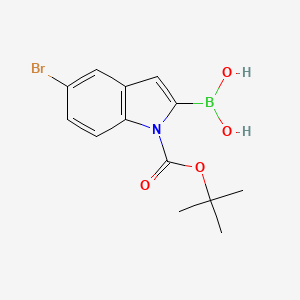

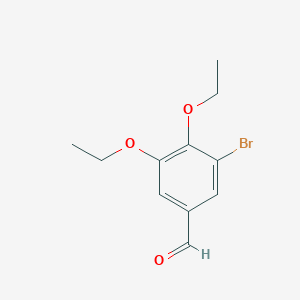

![molecular formula C14H13N3OS B1273343 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 438226-53-0](/img/structure/B1273343.png)

3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one, commonly referred to as ABMP, is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound, meaning that it consists of both carbon and nitrogen atoms in its ring structure. ABMP has been widely studied for its properties, such as its ability to act as a catalyst for chemical reactions, as well as its potential for use in drug discovery.

Scientific Research Applications

Potent Dual Inhibitor Synthesis

3-Amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives have been synthesized and studied as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds, including N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, are potential antitumor agents due to their dual inhibitory activities (Gangjee et al., 2008).

Antimicrobial Activity

Several derivatives of this compound have demonstrated significant antimicrobial activity. For example, compounds like 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones show activity against strains of Escherichia coli, Proteus vulgaris, Pseudomonas aeruginosa, and Candida albicans fungi (Vlasov et al., 2015).

Crystal Structure and Molecular Interactions

The crystal structures of various substituted forms of this compound have been studied, providing insights into their molecular interactions. For instance, benzylation and nitrosation of related compounds lead to the formation of polymorphs with different hydrogen bonding patterns, which are critical for understanding their biological activities (Glidewell et al., 2003).

Corrosion Inhibition

Derivatives of this compound have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds act as mixed-type inhibitors and demonstrate promising inhibition performance (Hou et al., 2019).

Synthesis Methods and Modifications

Various synthetic routes and modifications of the this compound structure have been explored to enhance its biological and chemical properties. These include methods for alkylation, benzylation, and other modifications to improve its activity and stability (Davoodnia et al., 2009).

Future Directions

Mechanism of Action

Target of Action

The primary targets of 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are responsible for causing tuberculosis, a serious infectious disease. The compound has shown significant antimycobacterial activity against these targets .

Mode of Action

It is known that the compound interacts with its targets and results in significant antimycobacterial activity . This suggests that the compound may inhibit essential biochemical processes in the bacteria, leading to their death or growth inhibition.

Biochemical Pathways

Given its antimycobacterial activity, it is likely that it interferes with pathways essential for the survival and growth of mycobacteria .

Result of Action

The result of the action of this compound is the inhibition of the growth of Mycobacteria, including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . This makes it a potential candidate for the development of new antitubercular agents .

Properties

IUPAC Name |

3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-9-16-13-12(14(18)17(9)15)8-11(19-13)7-10-5-3-2-4-6-10/h2-6,8H,7,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXRDXSWOSWXGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1273261.png)

![3-[4-(4-Methylphenyl)phenoxy]butan-2-one](/img/structure/B1273266.png)

![(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1273271.png)

![2-[(4-Chlorophenyl)thio]ethanamine](/img/structure/B1273277.png)